molecular formula C7H7IOS B1394059 1-Iodo-2-(methylsulfinyl)benzene CAS No. 71545-38-5

1-Iodo-2-(methylsulfinyl)benzene

Cat. No.: B1394059
CAS No.: 71545-38-5
M. Wt: 266.1 g/mol
InChI Key: WFZJBRKQMWCHCA-UHFFFAOYSA-N
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Description

1-Iodo-2-(methylsulfinyl)benzene is an organic compound with the molecular formula C₇H₇IOS. It is characterized by the presence of an iodine atom and a methylsulfinyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-(methylsulfinyl)benzene can be synthesized through several methods. One common approach involves the reaction of ortho-iodobenzyl sulfoxide with cuprous iodide, copper powder, and potassium carbonate in 1,2-dichlorobenzene under an inert atmosphere at elevated temperatures (220°C). The reaction mixture is then cooled, and the product is extracted and purified .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-(methylsulfinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Iodo-2-(methylsulfinyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-2-(methylsulfinyl)benzene involves its interaction with molecular targets through its iodine and methylsulfinyl groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Iodo-2-(methylsulfinyl)benzene is unique due to the presence of both an iodine atom and a methylsulfinyl group, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it valuable for specific applications where these functional groups are required .

Properties

IUPAC Name

1-iodo-2-methylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZJBRKQMWCHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Chloroperoxybenzoic acid (77%, 2.7 g, 11.99 mmol) was added to a solution of 2-iodothioanisole (3 g, 11.99 mmol) in dichloromethane (50 mL). The reaction was stirred for 1 hour. Calcium hydroxide (1.33 g, 18 mmol) was added and the mixture stirred for 15 minutes. The solid was removed by filtration through Hyflo®, washing well with dichloromethane. The filtrate was concentrated in vacuo. The residue was purified by flash column chromatography on silica, eluting with 20% then 40% ethyl acetate/isohexane, to give 1-iodo-2-(methylsulfinyl)benzene as a colourless oil (2.8 g, 88%). 1H NMR (500 MHz, CDCl3) δ 7.92 (1H, d, J=7.8 Hz), 7.82 (1H, d, J=7.8 Hz), 7.62 (1H, t, J=7.6 Hz), 7.23-7.21 (1H, m), 2.79 (3H, s).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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